molecular formula C13H12N8O2 B11710626 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11710626
M. Wt: 312.29 g/mol
InChI Key: ZZRDUKDZCVPDCI-VIZOYTHASA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication in microbial or cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide can be compared with similar compounds such as:

The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N8O2

Molecular Weight

312.29 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-benzylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C13H12N8O2/c1-8-10(16-20-21(8)12-11(14)18-23-19-12)13(22)17-15-7-9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,18)(H,17,22)/b15-7+

InChI Key

ZZRDUKDZCVPDCI-VIZOYTHASA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

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